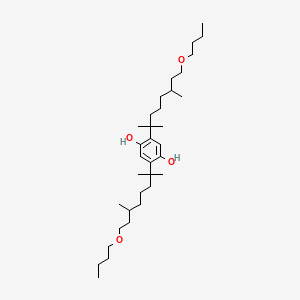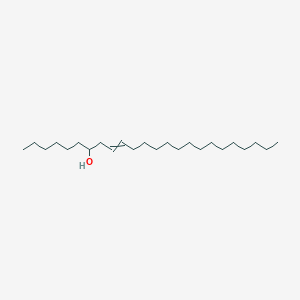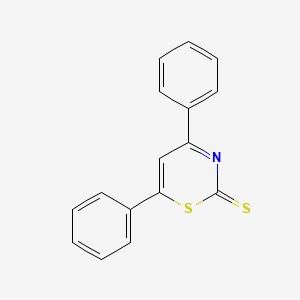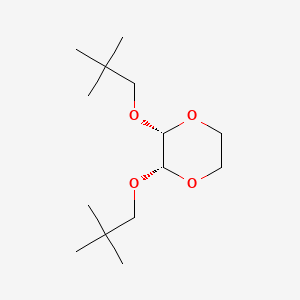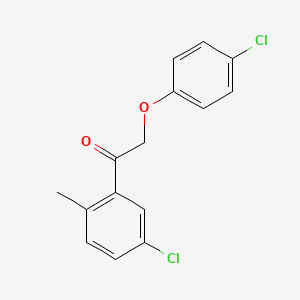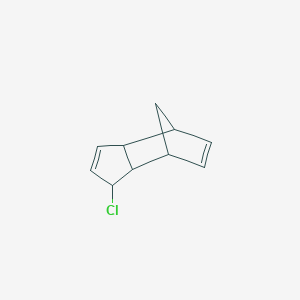![molecular formula C11H18N4O4 B14412984 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- CAS No. 82204-64-6](/img/structure/B14412984.png)
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is a compound that features a morpholine ring and an imidazole ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- typically involves the formation of the imidazole ring followed by the attachment of the morpholine and propanol groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the morpholine ring could introduce various functional groups.
科学研究应用
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is unique due to the combination of the morpholine and imidazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
82204-64-6 |
|---|---|
分子式 |
C11H18N4O4 |
分子量 |
270.29 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-1-(2-nitroimidazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C11H18N4O4/c16-10(1-3-13-5-7-19-8-6-13)9-14-4-2-12-11(14)15(17)18/h2,4,10,16H,1,3,5-9H2 |
InChI 键 |
LMLOFEUGYFTSBB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(CN2C=CN=C2[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
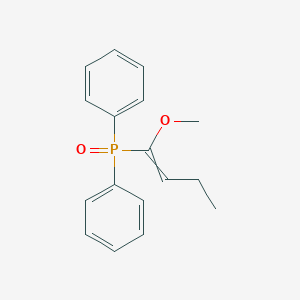
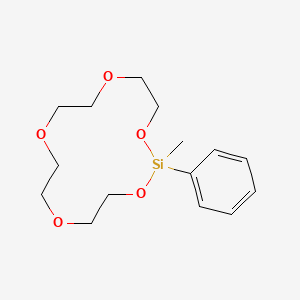
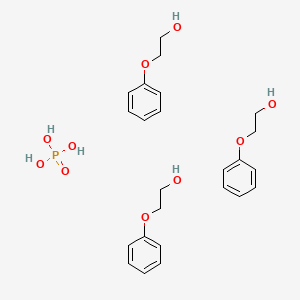
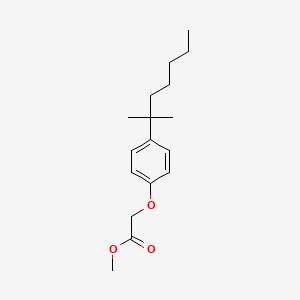
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
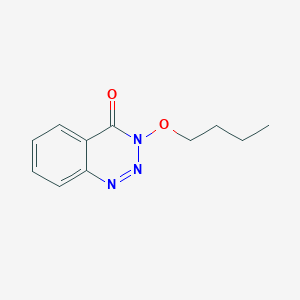
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
